Cas no 1721-92-2 (Quinoline, 2-methyl-4-phenyl-)

Quinoline, 2-methyl-4-phenyl- structure
Quinoline, 2-methyl-4-phenyl- structure
Product Name:Quinoline, 2-methyl-4-phenyl-
CAS No:1721-92-2
MF:C16H13N
MW:219.281123876572
CID:1360266
PubChem ID:613020
Update Time:2025-04-20

Quinoline, 2-methyl-4-phenyl- Chemical and Physical Properties

Names and Identifiers

    • Quinoline, 2-methyl-4-phenyl-
    • 2-methyl-4-phenylquinoline
    • 2-methyl 4-phenyl quinoline
    • SCHEMBL1104820
    • DTXSID50346526
    • 1721-92-2
    • 2-methyl-4-phenyl-quinoline
    • Inchi: 1S/C16H13N/c1-12-11-15(13-7-3-2-4-8-13)14-9-5-6-10-16(14)17-12/h2-11H,1H3
    • InChI Key: MBXIOFXLAGTBGI-UHFFFAOYSA-N
    • SMILES: N1C(C)=CC(C2C=CC=CC=2)=C2C=CC=CC=12

Computed Properties

  • Exact Mass: 219.10489
  • Monoisotopic Mass: 219.104799419g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 12.9Ų

Experimental Properties

  • PSA: 12.89
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